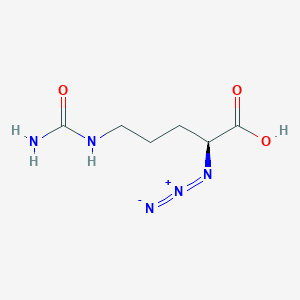

N3-L-Cit-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCIIDRGWZAPDA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-L-Cit-OH: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-L-Cit-OH, also known as (S)-2-Azido-5-ureidopentanoic acid. It is a crucial click chemistry reagent employed in the synthesis of peptidomimetic linkers for Antibody-Drug Conjugates (ADCs). This document details its chemical identity, and its significant role in the construction of advanced therapeutic agents. While specific proprietary data on its synthesis and physicochemical properties are not publicly available, this guide furnishes general experimental frameworks for its application in bioconjugation and elucidates the biological context of its use in ADCs.

Introduction

This compound, with the systematic name (S)-2-Azido-5-ureidopentanoic acid, is a synthetic amino acid derivative that has gained prominence in the field of bioconjugation and drug delivery. Its structure incorporates an azide moiety, rendering it a valuable tool for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, this compound is a key building block for the creation of peptidomimetic linkers used in Antibody-Drug Conjugates (ADCs).[1][2] These linkers connect a monoclonal antibody to a cytotoxic payload, and their design is critical for the stability, efficacy, and safety of the ADC.

Chemical Identity and Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The information presented below is based on data from chemical suppliers and extrapolated from the properties of its parent compound, L-citrulline.

| Property | Value | Reference |

| Systematic Name | (S)-2-Azido-5-ureidopentanoic acid | N/A |

| Common Name | This compound | [1] |

| CAS Number | 1799421-66-1 | |

| Molecular Formula | C6H11N5O3 | |

| Molecular Weight | 201.18 g/mol | |

| Appearance | White to off-white solid (presumed) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | N/A |

| Stability | Store in a cool, dry place. Azide-containing compounds should be handled with care as they can be energetic. The ureido group may be susceptible to hydrolysis under strong acidic or basic conditions. | N/A |

Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and specific solubility necessitates careful handling and characterization by researchers.

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, the synthesis of azido amino acids can generally be achieved through several established methods. One common approach involves the diazotization of a primary amine followed by azide displacement, or the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) with an azide salt.

For the synthesis of (S)-2-Azido-5-ureidopentanoic acid, a potential synthetic route could start from L-ornithine. The synthesis would likely involve the protection of the carboxyl and the δ-amino groups, followed by the conversion of the α-amino group to an azide. The final step would be the introduction of the ureido group at the δ-position.

Experimental Protocols: Application in Click Chemistry

This compound is a versatile reagent for two primary types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are used to conjugate this compound to molecules containing an alkyne or a strained cyclooctyne, respectively, to form stable triazole linkages.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. An organic co-solvent may be used to aid solubility.

-

-

Catalyst Preparation:

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand in a suitable solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the product can be purified by reverse-phase HPLC.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative)

-

Phosphate-buffered saline (PBS) or other biocompatible buffer

-

Organic co-solvent (e.g., DMSO) if needed for solubility

Procedure:

-

Reactant Preparation:

-

Dissolve this compound in the reaction buffer.

-

Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Add the solution of the strained alkyne to the solution of this compound. A slight molar excess of the strained alkyne is often used.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification:

-

Purify the conjugate using reverse-phase HPLC.

-

Application in Antibody-Drug Conjugates (ADCs)

The primary application of this compound is in the synthesis of peptidomimetic linkers for ADCs. A widely used linker in this context is the valine-citrulline (Val-Cit) dipeptide linker. This linker is designed to be stable in the bloodstream and to be cleaved by specific enzymes within the target cancer cells.

The Val-Cit Linker and its Cleavage Mechanism

The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. The ADC, upon binding to its target antigen on the surface of a cancer cell, is internalized via endocytosis and trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B within the lysosome lead to the cleavage of the Val-Cit linker, releasing the cytotoxic payload.

Conclusion

This compound is a specialized chemical reagent with a critical role in the development of next-generation targeted therapies, particularly Antibody-Drug Conjugates. Its azide functionality allows for its efficient and specific incorporation into peptidomimetic linkers via click chemistry. While detailed proprietary information on its synthesis and specific chemical properties remains limited, the established principles of click chemistry and the well-understood mechanism of Val-Cit linker cleavage provide a solid foundation for its application in drug development. Further research and disclosure from manufacturers would be beneficial to the scientific community to fully exploit the potential of this important building block.

References

N3-L-Cit-OH in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for N3-L-Cit-OH, an azide-containing non-canonical amino acid, within the framework of click chemistry. This document details the fundamental principles of the primary ligation reactions in which this compound participates: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is intended to serve as a foundational resource for researchers utilizing or considering the use of this compound in bioconjugation, drug development, and other advanced scientific applications.

Introduction to this compound and Click Chemistry

This compound is a specialized chemical reagent that incorporates an azide functional group (-N3) into an L-citrulline scaffold. Citrulline is a non-essential amino acid that plays a role in various biological processes. The presence of the azide group makes this compound a valuable tool for "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.

The primary utility of this compound lies in its ability to participate in highly specific and efficient conjugation reactions. These reactions allow for the precise attachment of this compound, and any molecule it is incorporated into (such as a peptide or a protein), to another molecule bearing a complementary functional group, typically an alkyne. This makes it a powerful tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][2]

This compound can be used in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that employs a copper(I) catalyst to join an azide with a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with an azide, making it particularly suitable for applications in living systems where copper toxicity is a concern.[][4]

Mechanism of Action

The core of this compound's functionality in click chemistry is the 1,3-dipolar cycloaddition reaction between its azide group and an alkyne. This reaction forms a stable triazole linkage. The specific mechanism, however, differs between the copper-catalyzed and strain-promoted variants.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry.[5] It is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous solutions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.

The catalytic cycle of CuAAC is generally understood to proceed through the following steps:

-

Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination with the Azide: The azide group of a molecule like this compound then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, releasing the triazole product and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle.

Figure 1: Simplified signaling pathway of the CuAAC mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in vivo studies, SPAAC provides a powerful alternative. This reaction does not require a metal catalyst. Instead, it relies on the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to drive the reaction forward.

The mechanism of SPAAC is a concerted [3+2] cycloaddition:

-

Activation through Ring Strain: The triple bond in the cyclooctyne is highly strained and therefore more reactive than a linear alkyne.

-

Concerted Cycloaddition: The azide group of this compound reacts directly with the strained alkyne in a single, concerted step to form the triazole product. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

Figure 2: The direct reaction pathway of the SPAAC mechanism.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize these protocols based on their specific substrates and experimental conditions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point for the conjugation of an alkyne-modified molecule to an azide-containing molecule like this compound.

Materials:

-

Azide-containing molecule (e.g., this compound incorporated into a peptide)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Solvent (e.g., DMSO, if needed to dissolve starting materials)

Procedure:

-

Prepare stock solutions of all reagents. For example:

-

10 mM Azide-containing molecule in PBS.

-

10 mM Alkyne-containing molecule in PBS or DMSO.

-

100 mM CuSO4 in water.

-

500 mM Sodium ascorbate in water (prepare fresh).

-

100 mM THPTA or TBTA in water or DMSO.

-

-

In a microcentrifuge tube, combine the azide and alkyne solutions in the desired molar ratio (typically a slight excess of one reagent is used).

-

Add the copper(I)-stabilizing ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be incubated at 37°C to increase the rate.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

-

Once the reaction is complete, the product can be purified using standard methods such as chromatography.

Figure 3: General experimental workflow for a CuAAC reaction.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for conjugations in biological systems or when avoiding copper is necessary.

Materials:

-

Azide-containing molecule (e.g., this compound incorporated into a protein)

-

Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent (e.g., DMSO, if needed to dissolve starting materials)

Procedure:

-

Prepare stock solutions of the azide and strained cyclooctyne reagents in a compatible buffer or solvent.

-

Combine the azide and strained cyclooctyne solutions in the desired molar ratio. A 1:1 to 1:1.5 ratio is often sufficient due to the high reactivity.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours depending on the specific cyclooctyne used.

-

Monitor the reaction progress by an appropriate analytical method.

-

Purify the final conjugate as needed. For in vitro reactions, this may involve chromatography. For cell-based assays, the labeled product may be analyzed directly.

Data Presentation

While specific quantitative data for this compound is not publicly available and will be dependent on the specific reaction conditions and substrates used, researchers should aim to collect and present data in a structured format to allow for comparison and optimization. The following table provides a template for recording key experimental parameters and results.

| Parameter | CuAAC | SPAAC |

| Reactants | ||

| Azide Concentration (mM) | ||

| Alkyne Concentration (mM) | ||

| Catalyst/Reagent | ||

| CuSO4 Concentration (mM) | N/A | |

| Ligand Concentration (mM) | N/A | |

| Sodium Ascorbate (mM) | N/A | |

| Strained Cyclooctyne Conc. (mM) | N/A | |

| Reaction Conditions | ||

| Temperature (°C) | ||

| Reaction Time (h) | ||

| pH | ||

| Solvent/Buffer | ||

| Results | ||

| Product Yield (%) | ||

| Rate Constant (k) |

Conclusion

This compound is a versatile chemical tool for the precise and efficient modification of biomolecules through click chemistry. Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloadditions provides researchers with a flexible platform for a wide range of applications, from the synthesis of antibody-drug conjugates to the labeling of proteins in living cells. Understanding the fundamental mechanisms of CuAAC and SPAAC, as outlined in this guide, is crucial for the successful implementation of this compound in advanced research and development. The provided protocols and data presentation framework offer a starting point for the practical application and rigorous evaluation of this powerful click chemistry reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N3-L-Cit-OH in Next-Generation Peptidomimetic ADC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component bridging these two moieties, dictates the ADC's stability, pharmacokinetics, and mechanism of payload release. Traditional peptide linkers, such as the widely-used valine-citrulline (Val-Cit), leverage the overexpression of lysosomal proteases like cathepsin B in tumor cells for site-specific drug liberation. However, challenges including plasma instability and premature payload release have spurred the development of next-generation, peptidomimetic linkers.

This technical guide delves into the core of one such innovation: the use of N3-L-Cit-OH , an azide-functionalized L-citrulline derivative, in the construction of advanced peptidomimetic ADC linkers. By employing bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this compound facilitates the creation of linkers with enhanced stability and modularity. The resulting 1,2,3-triazole ring acts as a stable peptide bond isostere, offering improved resistance to plasma carboxylesterases and other circulating proteases while maintaining susceptibility to cleavage by lysosomal cathepsins. This guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of this compound-based linkers, complete with detailed experimental protocols and comparative data to inform rational ADC design.

Introduction: The Imperative for Advanced ADC Linkers

The efficacy and safety of an ADC are critically dependent on the linker's ability to remain stable in systemic circulation and to efficiently release its payload only upon internalization into the target cancer cell.[1] The archetypal Val-Cit dipeptide linker is designed to be a substrate for cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment.[2][] This enzymatic cleavage triggers a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, to release the unmodified payload.[4]

However, this system faces notable challenges:

-

Plasma Instability: Val-Cit linkers are notoriously unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c, complicating preclinical evaluation.[5]

-

Premature Cleavage: Susceptibility to cleavage by extracellular proteases like human neutrophil elastase can lead to premature payload release, causing off-target toxicity.

Peptidomimetic linkers aim to overcome these limitations by replacing labile peptide bonds with more robust, non-natural linkages that mimic the native structure. The 1,2,3-triazole ring, formed via click chemistry, is an excellent trans-amide bond surrogate, offering planarity, a similar dipole moment, and the ability to form hydrogen bonds, while being exceptionally stable to enzymatic degradation. This compound is a key building block for introducing this peptidomimetic feature into a citrulline-based linker.

The Core Component: this compound

This compound is an L-citrulline derivative featuring an azide (N3) functional group. This bioorthogonal handle is the cornerstone of its utility, allowing for covalent ligation to an alkyne-containing molecule via a highly efficient and specific click reaction.

| Property | Value |

| Chemical Name | (S)-2-Azido-5-(ureido)pentanoic acid (representative) |

| Molecular Formula | C6H11N5O3 |

| Molecular Weight | 201.18 g/mol |

| Function | Click chemistry reagent for ADC linker synthesis |

The azide group enables the formation of a stable triazole ring, which serves as a peptide bond isostere, thus creating a "peptidomimetic" linker. This approach offers modularity and high-yielding conjugation under mild, biocompatible conditions.

Mechanism of Action and Experimental Workflow

The overall mechanism of an ADC employing an this compound-derived linker follows the established pathway for cathepsin-cleavable ADCs. The key distinction lies in the enhanced stability conferred by the triazole linkage.

Figure 1: General mechanism of action for an ADC with a peptidomimetic, cathepsin-cleavable linker.

The development and evaluation of such an ADC involves a structured workflow, from synthesis to in vivo testing.

Figure 2: High-level experimental workflow for the development and evaluation of an this compound based ADC.

Quantitative Data Summary

Disclaimer: Specific quantitative data for linkers derived directly from this compound are not widely available in the public domain. The following tables present representative data from studies on closely related peptidomimetic and triazole-containing linkers to provide a comparative context. These values should be considered illustrative.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs

| ADC Construct | Cell Line (Antigen Expression) | IC50 (pM) | Reference |

| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+++) | 14.3 | |

| Trastuzumab-Val-Ala-MMAE | SK-BR-3 (HER2+++) | 92 | |

| anti-FRα-l-Ala-l-Ala-IGN | KB (FRα+++) | 7 | |

| Hypothetical Trastuzumab-Triazole-Cit-MMAE | SK-BR-3 (HER2+++) | 5 - 50 | Estimated |

| Trastuzumab-cBu-Cit-MMAE | NCI-N87 (HER2+++) | ~300 |

Table 2: Comparative Plasma Stability of ADC Linkers

| Linker Type | Species | Stability Metric (% Intact ADC) | Time Point | Reference |

| Val-Cit | Mouse | < 20% | 24 h | |

| Val-Cit | Human | > 95% | 7 days | |

| Glu-Val-Cit (EVCit) | Mouse | > 90% | 7 days | |

| Hypothetical Triazole-Cit | Mouse | > 85% | 7 days | Estimated |

| Hypothetical Triazole-Cit | Human | > 95% | 7 days | Estimated |

Table 3: Comparative Cathepsin B Cleavage Kinetics

| Linker Substrate | Relative Cleavage Rate (vs. Val-Cit) | Vmax/Km-like Value | Reference |

| Val-Cit | 1.0 (Baseline) | Not specified | |

| cBu-Cit | ~1.0 | Similar to Val-Cit | |

| Glu-Val-Cit | Not specified | Responsive to Cathepsin B | |

| Hypothetical Triazole-Cit | ~0.8 - 1.2 | Expected to be similar | Estimated |

Detailed Experimental Protocols

Synthesis of an N-Azidoacetyl-Val-Cit-PABC-Payload Moiety

This protocol describes a representative synthesis pathway. The initial step would involve creating an N-terminally azido-functionalized valine, which is then used in peptide synthesis.

Materials:

-

Fmoc-L-Citrulline, p-Aminobenzyl alcohol (PABOH), HATU, DIPEA

-

N-Azidoacetyl-L-valine (synthesized via diazo transfer from N-glycyl-L-valine)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Cytotoxic Payload with a free amine or hydroxyl group (e.g., MMAE)

-

Solvents: DMF, DCM; Purification: HPLC

Methodology:

-

Synthesis of Val-Cit-PABOH:

-

Couple Fmoc-L-Citrulline to PABOH using HATU and DIPEA in DMF. Purify the product (Fmoc-Cit-PABOH).

-

Remove the Fmoc group using piperidine in DMF.

-

Couple the resulting H2N-Cit-PABOH with N-Azidoacetyl-L-valine using standard peptide coupling reagents (e.g., HATU/DIPEA). Purify to obtain N3-Val-Cit-PABOH.

-

-

Activation of the PABC Spacer:

-

Dissolve N3-Val-Cit-PABOH in anhydrous DCM/Pyridine.

-

Add p-Nitrophenyl chloroformate (PNP-Cl) dropwise at 0°C and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

-

Purify the resulting active carbonate, N3-Val-Cit-PABC-PNP.

-

-

Payload Conjugation:

-

Dissolve the N3-Val-Cit-PABC-PNP and the payload (e.g., MMAE) in DMF.

-

Add a non-nucleophilic base like DIPEA and stir until the reaction is complete.

-

Purify the final N3-Val-Cit-PABC-Payload construct by reverse-phase HPLC.

-

ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing linker-payload to an antibody functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

Antibody functionalized with DBCO (e.g., via a DBCO-NHS ester reaction with lysine residues)

-

N3-Val-Cit-PABC-Payload construct

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO

-

Size-Exclusion Chromatography (SEC) column

Methodology:

-

Prepare Reagents:

-

Buffer-exchange the DBCO-functionalized antibody into PBS, pH 7.4. Adjust concentration to 5-10 mg/mL.

-

Prepare a 10-20 mM stock solution of the N3-linker-payload in DMSO.

-

-

Conjugation Reaction:

-

To the antibody solution, add the N3-linker-payload stock solution to achieve a 5-10 molar excess relative to the antibody. The final concentration of DMSO should be kept below 10% (v/v).

-

Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle mixing.

-

-

Purification and Characterization:

-

Remove excess linker-payload by SEC using PBS, pH 7.4 as the mobile phase.

-

Concentrate the purified ADC using an appropriate centrifugal filter.

-

Characterize the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR) and by SEC for aggregation analysis.

-

In Vitro Cathepsin B Cleavage Assay

This protocol measures the rate of payload release from the ADC upon incubation with Cathepsin B.

Materials:

-

Purified ADC (1-5 µM)

-

Recombinant human Cathepsin B (e.g., 20-50 nM)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

-

LC-MS system

Methodology:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

-

Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Initiate the reaction by adding the activated Cathepsin B.

-

Incubation and Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately stop the reaction by adding 2-3 volumes of ice-cold quenching solution.

-

Analysis: Analyze the quenched samples by LC-MS. Monitor the decrease in the ADC peak area and the increase in the free payload peak area over time to determine the cleavage rate or half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the IC50 value of the ADC on antigen-positive cancer cells.

Materials:

-

Antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the ADC dilutions and incubate for 72-96 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Signaling Pathway Visualization

The cytotoxic payload released from the linker, such as MMAE, typically induces cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Figure 3: Signaling pathway for MMAE-induced apoptosis following its release from an ADC.

Conclusion

The incorporation of this compound into ADC linker design represents a significant advancement in the field of targeted cancer therapy. By leveraging the power of click chemistry, this building block enables the creation of peptidomimetic linkers that exhibit superior plasma stability compared to traditional dipeptide linkers, mitigating the risk of premature payload release and associated off-target toxicity. The resulting triazole-citrulline motif retains the essential characteristic of being a substrate for lysosomal cathepsins, ensuring targeted drug release within the tumor cell. While more specific quantitative data is needed to fully delineate its performance against established linkers, the modularity, stability, and synthetic accessibility offered by the this compound platform position it as a highly promising strategy for the development of safer and more effective next-generation Antibody-Drug Conjugates.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Reactivity and Stability of N3-L-Cit-OH's Azide Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the azide functional group in N3-L-Cit-OH (N-δ-azido-L-citrulline). This compound is a valuable chemical tool, primarily utilized in bioconjugation and drug development as a "click chemistry" reagent.[1] Understanding the specific characteristics of its azide moiety is crucial for the successful design and execution of experimental protocols.

Core Properties of the Azide Group in this compound

This compound is an aliphatic azide, where the azido group is attached to a carbon atom within the side chain of the L-citrulline amino acid. This classification dictates its general reactivity and stability profile. Organic azides are known for their unique reactivity, serving as 1,3-dipoles in cycloaddition reactions and as precursors to amines through reduction.[2]

Key Spectroscopic Features:

The presence of the azide group in this compound can be readily confirmed by infrared (IR) spectroscopy, which exhibits a characteristic strong and sharp absorption band around 2100 cm⁻¹.

Stability of the Azide Group

The stability of an organic azide is a critical consideration for its safe handling, storage, and application in multi-step syntheses.

Thermal Stability

Several factors influence the thermal stability of organic azides:

-

Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio generally correlates with greater stability.[3] For this compound (C6H12N4O3), the C/N ratio is 6/4 = 1.5. Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be stored at low temperatures.[4]

-

"Rule of Six": This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe. This compound, with six carbons and one azide group, adheres to this rule.

-

Substituent Effects: Electron-withdrawing groups near the azide can decrease thermal stability.

General Handling Precautions for Thermal Stability:

-

Avoid excessive heat.

-

Store at recommended low temperatures (typically -18°C).

-

Work on a small scale when possible.

Chemical Stability

The azide group in this compound exhibits good stability under a range of chemical conditions commonly encountered in bioconjugation and peptide synthesis.

-

pH Stability: Organic azides are generally stable in neutral and basic conditions. They are also stable under acidic conditions, though strong acids should be avoided to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). The azide group is reported to be stable to trifluoroacetic acid (TFA) and piperidine, which are commonly used in solid-phase peptide synthesis.

-

Stability in Biological Media: While specific data for this compound is limited, azido-amino acids are generally considered stable in cell culture media for the duration of typical experiments. The bioorthogonal nature of the azide group means it does not readily react with endogenous functional groups found in biological systems.

-

Compatibility with Solvents: this compound is soluble in water and polar organic solvents like DMSO and DMF. Halogenated solvents such as dichloromethane and chloroform should be avoided as they can potentially form explosive di- and tri-azidomethane.

Table 1: Summary of Estimated Stability of this compound's Azide Group

| Parameter | Estimated Stability | General Recommendations |

| Thermal | Decomposition onset likely > 175°C, based on analogous aliphatic azides. | Avoid high temperatures. Store at or below -18°C for long-term stability. Handle with care, avoiding shock and friction. |

| pH | Stable in a pH range of approximately 4-11. Avoid strong acidic conditions (pH < 2) to prevent the formation of hydrazoic acid. | Use buffered solutions within the stable pH range for reactions. |

| Chemical | Generally stable to a wide range of reagents used in bioconjugation, including those for Fmoc-based peptide synthesis. Susceptible to reduction by strong reducing agents, especially thiols. | Avoid strong reducing agents unless reduction to the amine is intended. Be cautious with thiol-containing reagents in cleavage cocktails during peptide synthesis. Do not use metal spatulas for handling. |

| Biological Media | Expected to be stable in typical cell culture media for experimental timeframes due to the bioorthogonal nature of the azide group. | For prolonged incubations, it is advisable to perform control experiments to confirm stability under specific conditions. |

Reactivity of the Azide Group

The primary utility of this compound stems from the versatile reactivity of its azide group, which allows for its participation in highly specific and efficient ligation reactions.

Azide-Alkyne Cycloaddition ("Click Chemistry")

This compound is a prime substrate for azide-alkyne cycloaddition reactions, which form a stable triazole linkage. There are two main variants of this reaction.

This highly efficient and regioselective reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The reaction is characterized by its rapid kinetics and high yields.

General Reaction Scheme:

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Kinetic Data: While specific rate constants for this compound are not published, second-order rate constants for CuAAC reactions with alkyl azides are typically in the range of 10 to 200 M⁻¹s⁻¹. The reaction rate is influenced by the ligand used to stabilize the copper(I) catalyst.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.

General Reaction Scheme:

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound.

Kinetic Data: The second-order rate constants for SPAAC reactions are highly dependent on the structure of the cyclooctyne. For reactions of alkyl azides with common cyclooctynes, the rates can vary significantly.

Table 2: Estimated Second-Order Rate Constants for SPAAC with an Alkyl Azide

| Cyclooctyne | Typical Rate Constant (M⁻¹s⁻¹) | Reference |

| BCN | 0.012 - 0.024 | |

| DBCO (DIBAC) | ~0.34 |

Reduction of the Azide Group to an Amine

The azide group of this compound can be reduced to a primary amine (N-δ-amino-L-citrulline) under various conditions. This transformation can be a desired synthetic step or an unwanted side reaction.

Common Reducing Agents:

-

Staudinger Reduction: This mild reduction uses a phosphine, such as triphenylphosphine (PPh₃), followed by aqueous workup.

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

-

Thiols: Reagents such as dithiothreitol (DTT) can reduce azides, particularly in biological contexts or during peptide cleavage. The reaction is second order, and the rate is dependent on the specific thiol. For example, the second-order rate constant for the reduction of 3'-azidothymidine by DTT at pH 7.2 and 37°C is 2.77 x 10⁻³ M⁻¹s⁻¹.

Workflow for Azide Reduction:

References

The Val-Cit Motif: A Cornerstone of Antibody-Drug Conjugate Linker Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that ensures targeted drug release within cancer cells.[1][][3] This technical guide provides a comprehensive overview of the Val-Cit motif, detailing its mechanism of action, stability, and the experimental protocols used for its characterization.

The Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The efficacy of ADCs utilizing Val-Cit linkers hinges on a multi-step process that begins with the ADC binding to a target antigen on the surface of a cancer cell and culminates in the release of the cytotoxic payload within the lysosome.[1][4]

1.1. ADC Internalization and Lysosomal Trafficking

Upon binding to its target receptor on the cancer cell surface, the ADC is internalized, most commonly through receptor-mediated endocytosis. The resulting endosome undergoes a series of maturation steps, eventually fusing with a lysosome. This trafficking of the ADC to the lysosome is a crucial step, as the acidic environment and high concentration of proteases within this organelle are essential for payload release.

1.2. The Role of Cathepsin B and the Val-Cit-PABC Linker

The Val-Cit linker is specifically designed to be a substrate for cathepsin B, a cysteine protease that is highly active in the acidic environment of the lysosome and is often overexpressed in tumor cells. The linker typically incorporates a para-aminobenzyl carbamate (PABC) self-immolative spacer.

The cleavage process occurs in a series of well-orchestrated steps:

-

Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between the citrulline (P1 position) and the PABC spacer. The valine residue (P2 position) interacts with the S2 subsite of cathepsin B's active site, while citrulline sits in the S1 subsite.

-

Self-Immolation: Cleavage of the Val-Cit dipeptide triggers a 1,6-elimination reaction within the PABC spacer. This spontaneous electronic cascade results in the release of the unmodified cytotoxic payload. The use of the PABC spacer is crucial as it overcomes the steric hindrance that a bulky payload might impose on the enzyme's access to the cleavage site.

Quantitative Data on Val-Cit Linker Performance

The stability of the ADC in systemic circulation and the efficiency of payload release are critical determinants of its therapeutic index. The Val-Cit linker has been extensively studied and is considered a benchmark for efficient cleavage and stability.

Table 1: Comparative Plasma Stability of Different Linker Motifs

| Linker Motif | Species | Stability Metric | Result | Reference(s) |

| Val-Cit | Mouse | Plasma Stability | Unstable, hydrolyzed by carboxylesterase Ces1C | |

| Val-Cit | Human | Plasma Stability | Highly Stable | |

| Val-Ala | Mouse | Plasma Stability | Hydrolyzed within 1 hour | |

| Glu-Val-Cit (EVCit) | Mouse | Plasma Half-life | ~12 days | |

| Glu-Val-Cit (EVCit) | Mouse | Plasma Stability | Almost no cleavage after 14 days | |

| Sulfatase-cleavable | Mouse | Plasma Stability | > 7 days |

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Linker Motif | Relative Cleavage Rate (compared to Val-Cit) | Notes | Reference(s) |

| Val-Cit | Baseline | Benchmark for efficient cleavage. | |

| Val-Ala | ~50% of Val-Cit rate | Effectively cleaved, less hydrophobic. | |

| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Rapidly cleaved by isolated Cathepsin B, but similar to Val-Cit in lysosomal extracts. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADC linker stability and cleavage.

3.1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

Objective: To measure the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0

-

Activation Solution: 30-40 mM Dithiothreitol (DTT) in water

-

Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

-

HPLC system with a reverse-phase column (e.g., C18)

Procedure:

-

Enzyme Activation: Incubate Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C to ensure the active-site cysteine is in its reduced state.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM). Incubate at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.

3.2. Plasma Stability Assay (LC-MS)

This protocol assesses the stability of an ADC in plasma, a critical parameter for predicting its in vivo performance.

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

-

ADC of interest

-

Human or mouse plasma

-

Incubator at 37°C

-

Ice-cold acetonitrile

-

Centrifuge

-

LC-MS system

Procedure:

-

Incubation: Thaw plasma at 37°C. Add the ADC to the plasma at a final concentration of, for example, 1 mg/mL. Incubate at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.

-

Quench and Precipitate: Immediately add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins and stop any reaction.

-

Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact ADC.

Conclusion

The Val-Cit linker represents a highly successful and widely adopted strategy in ADC design, enabling tumor-specific payload delivery through a well-understood mechanism of enzymatic cleavage. Its high stability in human circulation combined with efficient cleavage by lysosomal cathepsin B provides a desirable therapeutic window. The continued investigation and optimization of dipeptide linkers, informed by robust experimental evaluation, will undoubtedly contribute to the development of the next generation of safer and more effective antibody-drug conjugates.

References

An In-Depth Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the quintessential example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are modular, high-yielding, and tolerant of a wide variety of functional groups.[1][2][3] This reaction involves the coupling of an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2] Compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ and proceeds with perfect regioselectivity under mild, often aqueous, conditions.[4] These features have established CuAAC as an indispensable tool in drug discovery, bioconjugation, materials science, and medicinal chemistry.

Core Principles

Reaction Mechanism

The accepted mechanism for the CuAAC reaction is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. While nuances exist, and the precise nature of the active catalytic species can depend on the ligands and conditions, a general catalytic cycle is widely accepted. DFT studies and kinetic evidence suggest that dinuclear copper species are often the most active intermediates, playing a crucial role in the catalytic cycle.

The catalytic cycle can be summarized in the following key steps:

-

Formation of the Active Cu(I) Catalyst: The reaction requires the copper catalyst to be in the +1 oxidation state. While Cu(I) salts like CuI or CuBr can be used directly, it is more common to generate the Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate. This approach is convenient and minimizes side reactions like the oxidative homocoupling of alkynes (Glaser coupling).

-

Copper-Alkyne Coordination & Acetylide Formation: A terminal alkyne coordinates to one or more Cu(I) centers. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a weak base to form a highly nucleophilic copper acetylide complex.

-

Azide Coordination and Cycloaddition: The organic azide then coordinates to a copper center. A subsequent stepwise cycloaddition occurs where the terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming the first C-N bond and a six-membered copper-containing metallacycle intermediate.

-

Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and ring contraction to form a more stable triazolyl-copper intermediate.

-

Product Release: This intermediate is then protonated, typically by a proton source in the reaction medium, to release the final 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, thereby closing the catalytic cycle.

Kinetics

The kinetics of the CuAAC reaction can be complex and are highly dependent on the specific conditions, including the nature of the ligand and the concentrations of the reactants and catalyst.

-

Rate Law: Early studies with low catalyst loadings often revealed a second-order rate dependence on the copper concentration, which provided strong evidence for the involvement of dinuclear copper acetylide species as key reactive intermediates.

-

Concentration Effects: When copper is present at catalytic concentrations (e.g., 1-5 mol%), the reaction rate can become roughly zero-order with respect to the azide and alkyne concentrations, suggesting that the formation of the active copper acetylide is the rate-limiting step.

-

Rate Acceleration: The most significant kinetic feature of CuAAC is its enormous rate enhancement (10⁷ to 10⁸-fold) over the thermal, uncatalyzed Huisgen cycloaddition. This acceleration allows the reaction to proceed rapidly at room temperature, whereas the uncatalyzed version requires prolonged heating.

The Catalyst System

A successful CuAAC reaction depends on the careful selection of the copper source, reducing agent (if needed), and a stabilizing ligand.

-

Copper Source: As mentioned, Cu(II) salts like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) are most commonly used in conjunction with sodium ascorbate. This system is experimentally simple and robust. Direct use of Cu(I) salts like CuI is also possible but requires stricter exclusion of oxygen to prevent oxidation to the inactive Cu(II) state.

-

Ligands: Ligands are critical components of the modern CuAAC reaction, particularly in biological applications. They serve two primary functions:

-

Stabilization: They stabilize the catalytically active Cu(I) oxidation state, protecting it from disproportionation (to Cu(0) and Cu(II)) and oxidation by air.

-

Acceleration: They accelerate the reaction rate, in some cases by several orders of magnitude over the ligand-free process. This allows for the use of very low catalyst concentrations, which is crucial for reducing copper-induced cytotoxicity in biological systems.

-

Data Presentation

Table 1: Comparison of Uncatalyzed vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Uncatalyzed Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |

| Catalyst | None | Cu(I) |

| Temperature | High (typically >100 °C) | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer |

| Reaction Rate | Slow | Extremely fast (rate acceleration of 10⁷-10⁸) |

| Mechanism | Concerted [3+2] cycloaddition | Stepwise, via copper-acetylide intermediates |

| Scope | Limited by temperature sensitivity | Broad, high functional group tolerance |

Table 2: Properties of Common Accelerating Ligands for CuAAC

| Ligand | Key Properties | Primary Application Area | Water Solubility | Biocompatibility |

| TBTA | The first widely used accelerating ligand. | Organic Synthesis | Low | Low |

| THPTA | Highly water-soluble, good accelerating properties. | Aqueous Synthesis, Bioconjugation | High | Moderate |

| BTTAA | Very high reaction kinetics at very low copper concentrations. | In Vivo & In Vitro Bioconjugation | Moderate | Very High |

| BTTES | High water solubility and excellent biocompatibility. | In Vivo & In Vitro Bioconjugation | High | Very High |

| (BimC₄A)₃ | Benzimidazole-based ligand, shows significantly higher reaction rates than THPTA in some systems. | Bioconjugation | Varies | High |

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is often required based on the specific substrates and application.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for small-molecule synthesis in an organic or mixed aqueous/organic solvent system.

Materials:

-

Azide (1.0 equivalent)

-

Terminal Alkyne (1.0-1.2 equivalents)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )

Procedure:

-

Dissolve the azide (1.0 eq) and the alkyne (1.1 eq) in the chosen solvent in a reaction vial.

-

To the stirred solution, add the sodium ascorbate stock solution to a final concentration of 10 mol%.

-

Add the CuSO₄·5H₂O stock solution to a final concentration of 1-2 mol%.

-

Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product can then be purified by standard methods like column chromatography.

Protocol 2: CuAAC for Protein Bioconjugation

This protocol is adapted for labeling a protein containing an alkyne handle with an azide-functionalized cargo molecule.

Materials:

-

Alkyne-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized cargo (e.g., fluorophore, drug) stock solution in DMSO or water

-

Catalyst Premix Components:

-

CuSO₄ stock solution (e.g., 20 mM in water)

-

THPTA (or other water-soluble ligand) stock solution (e.g., 50 mM in water)

-

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

-

Aminoguanidine stock solution (optional, scavenger for reactive oxygen species)

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in buffer.

-

Add the azide-cargo stock solution to a final concentration of 2-10 fold molar excess over the protein.

-

Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 to 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes to allow for complex formation.

-

Add the freshly prepared sodium ascorbate solution to the protein/azide mixture to a final concentration of approximately 1 mM. If using, add aminoguanidine as well.

-

Initiate the reaction by adding the catalyst premix to the reaction tube. The final copper concentration is typically 50-250 µM.

-

Mix gently by inversion or by rotating on a slow rotisserie at room temperature for 1-2 hours, protected from light if using fluorescent probes.

-

Purify the resulting protein conjugate from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., desalting column) or dialysis.

References

N3-L-Cit-OH: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for N3-L-Cit-OH, an azide-containing derivative of L-citrulline. This compound is a valuable reagent in bioconjugation and drug development, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Given the potential hazards associated with azide compounds, a thorough understanding of its properties and adherence to strict safety protocols are paramount.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the properties of the parent compound, L-citrulline, provide a useful baseline. The introduction of the azide group will alter these properties, and general characteristics of organic azides should be considered.

| Property | L-Citrulline | This compound (Predicted/Inferred) |

| Molecular Formula | C6H13N3O3 | C6H11N5O3 |

| Molecular Weight | 175.19 g/mol | 201.18 g/mol |

| Appearance | White crystalline powder | Likely a white to off-white solid |

| Melting Point | 222 °C (decomposes)[1] | Not available. Organic azides can be heat-sensitive and may decompose explosively. |

| Boiling Point | Decomposes[1] | Not applicable; likely to decompose before boiling. |

| Solubility | Soluble in water | Expected to have good water solubility.[2][3][4] |

| Stability | Stable under normal conditions | Potentially unstable. Sensitive to heat, shock, friction, and strong acids. |

Safety and Handling

Organic azides are energetic materials and must be handled with extreme caution. The azide functional group imparts potential explosive and toxic properties.

2.1. Hazard Identification

-

Explosive Hazard : Organic azides can be shock-sensitive and may decompose explosively, especially upon heating, friction, or contact with certain metals (e.g., copper, lead). Low molecular weight azides, in particular, pose a higher risk.

-

Toxicity : Azides are highly toxic and can be absorbed through the skin. Their toxicity is comparable to that of cyanide.

-

Reactivity with Acids : Contact with acids can produce hydrazoic acid (HN3), which is a highly toxic, volatile, and explosive gas.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and heavy metals or their salts. Do not use metal spatulas for handling. Avoid chlorinated solvents like dichloromethane and chloroform.

2.2. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following minimum PPE is required:

-

Eye Protection : Chemical safety goggles are mandatory.

-

Hand Protection : Wear nitrile or neoprene gloves. Inspect gloves before use.

-

Skin and Body Protection : A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Face Protection : In addition to safety goggles, a face shield should be used when there is a significant risk of splashing or explosion.

2.3. Engineering Controls

-

All work with this compound, especially manipulations that could generate dust or aerosols, must be conducted in a certified chemical fume hood.

-

A safety shower and eyewash station must be readily accessible.

-

For reactions involving potentially explosive azides, a blast shield should be used.

2.4. Storage

-

Store this compound in a cool, dry, and well-ventilated area.

-

Keep it away from heat, light, and sources of ignition.

-

Store in tightly sealed, compatible containers.

-

Do not store on metal shelves.

-

Ensure containers are clearly labeled with the compound name and appropriate hazard warnings.

2.5. Spill and Waste Disposal

-

Spills : In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled hazardous waste container. For larger spills, evacuate the area and contact emergency services.

-

Waste Disposal : All waste containing this compound, including contaminated disposables and rinsates, must be treated as hazardous waste. Collect in a dedicated, labeled container. Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the bioconjugation of peptides, proteins, and other biomolecules.

3.1. General Protocol for CuAAC Reaction

This protocol provides a general methodology for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

Degassed solvents

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne-functionalized molecule and this compound in the chosen buffer.

-

In a separate tube, prepare a fresh solution of sodium ascorbate in buffer.

-

In another tube, prepare a solution of CuSO4 and the copper ligand (e.g., TBTA). The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.

-

Add the CuSO4/ligand solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can vary from minutes to several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Once the reaction is complete, the product can be purified using standard methods such as chromatography.

Visualizations

Logical Relationship for Safe Handling of Azide Compounds

Caption: Workflow for the safe handling of azide compounds.

Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Experimental workflow for a typical CuAAC reaction.

References

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Citrullines: A Technical Guide to N3-L-Cit-OH and Fmoc-Cit-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid L-citrulline into peptides is a critical area of research, with implications ranging from probing the mechanisms of autoimmune diseases to the development of targeted therapeutics. The choice of the citrulline building block is paramount for the success of peptide synthesis and subsequent applications. This technical guide provides an in-depth comparison of two key citrulline derivatives: the conventional Fmoc-L-Citrulline (Fmoc-Cit-OH) for direct incorporation, and the bioorthogonally-functionalized N3-L-Citrulline (N3-L-Cit-OH) , a versatile precursor for "click" chemistry modifications.

Introduction: The Significance of Citrulline in Peptides

Citrulline, an alpha-amino acid, is not encoded by the genetic code but is generated post-translationally by the enzymatic deimination of arginine residues by Peptidylarginine Deiminases (PADs). This modification results in the loss of a positive charge and an increase in hydrophobicity, which can lead to significant changes in protein structure and function.[1] The presence of citrullinated proteins is a hallmark of several autoimmune diseases, including rheumatoid arthritis.[2] Consequently, the synthesis of citrulline-containing peptides is essential for diagnostic tool development and for studying the pathology of these conditions.

Fmoc-Cit-OH is the standard building block for the direct incorporation of citrulline into peptides via solid-phase peptide synthesis (SPPS).[3] In contrast, this compound, an azide-functionalized derivative, allows for the initial synthesis of a peptide with a latent reactive handle. This azide group can then be specifically modified post-synthesis using bioorthogonal "click" chemistry, opening avenues for the attachment of various moieties such as fluorophores, imaging agents, or drug conjugates.[4]

Comparative Analysis of this compound and Fmoc-Cit-OH

The selection between this compound and Fmoc-Cit-OH depends on the ultimate goal of the research. Fmoc-Cit-OH is ideal for synthesizing peptides that directly mimic a citrullinated sequence. This compound, on the other hand, provides a platform for creating more complex and functionalized peptide constructs.

| Feature | This compound | Fmoc-Cit-OH |

| Primary Application | Post-synthetic modification via click chemistry | Direct incorporation of citrulline |

| Synthetic Strategy | Incorporation during SPPS followed by CuAAC | Standard Fmoc-SPPS |

| Key Functional Group | Azide (-N3) | Ureido group |

| Orthogonality | Azide group is stable to Fmoc-SPPS conditions | Ureido group is stable to Fmoc-SPPS conditions |

| Potential Side Reactions | Azide reduction to amine during TFA cleavage | Aspartimide formation at Asp-Cit sequences |

| Versatility | High; allows for a wide range of modifications | Low; limited to the properties of citrulline |

Experimental Protocols

Synthesis of this compound (Hypothetical Route)

Solid-Phase Peptide Synthesis (SPPS)

Both Fmoc-Cit-OH and a protected form of this compound (e.g., Fmoc-Nα-(N3)-L-Cit-OH) can be incorporated into peptides using standard Fmoc-SPPS protocols.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Cit-OH or Fmoc-Nα-(N3)-L-Cit-OH)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HATU, HBTU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Fmoc deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor coupling completion using the Kaiser test.

-

-

Washing: Wash the resin with DMF.

-

Repeat steps 2-5 for each amino acid in the sequence.

Quantitative Data on Coupling Efficiency:

| Coupling Reagent | Coupling Time | Reported Efficiency for Fmoc-Cit-OH | Potential Racemization |

| HATU | 10 min | >98% | 1.5–2.0% at elevated temperatures |

| DIC/Oxyma | 1-2 hours | Near-quantitative | <0.5% at 0°C |

Note: The coupling efficiency for this compound is expected to be comparable to other sterically unhindered Fmoc-amino acids.

Materials:

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) (95:2.5:2.5, v/v/v)

-

For N3-containing peptides, avoid thiol-based scavengers like 1,2-ethanedithiol (EDT) as they can reduce the azide group.

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Post-Synthetic Modification of N3-L-Citrulline Containing Peptides: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent: DMF, water, or a mixture

Procedure:

-

Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent.

-

Add a solution of CuSO4.

-

Add a freshly prepared solution of sodium ascorbate.

-

Agitate the reaction mixture at room temperature for 1-12 hours.

-

Monitor the reaction progress by HPLC-MS.

-

Purify the clicked peptide by preparative RP-HPLC.

Visualization of Workflows and Concepts

Caption: Comparative workflow for peptide synthesis using Fmoc-Cit-OH and this compound.

References

Methodological & Application

Application Notes & Protocols: N3-Linker-Citrulline Synthesis for Antibody-Drug Conjugates (ADCs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker component, which connects the antibody to the drug, is critical for the overall stability, efficacy, and safety of the ADC. This document provides detailed protocols for the synthesis and conjugation of an azide-functionalized, enzymatically cleavable linker based on a valine-citrulline (Val-Cit) dipeptide.

The N3-Val-Cit-PAB (azide-valine-citrulline-p-aminobenzyl carbamate) linker is designed for advanced ADC development. It features two key components:

-

A Val-Cit dipeptide: This sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells following internalization.[3][4]

-

An Azide (N3) handle: This functional group enables highly efficient and site-specific conjugation to an antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry". This method allows for the creation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).

Part 1: Synthesis of the N3-Val-Cit-PAB-Payload Moiety

This section details the multi-step chemical synthesis of the complete drug-linker complex prior to antibody conjugation. The process involves solid-phase peptide synthesis of the Val-Cit dipeptide, followed by solution-phase coupling with the PABC self-immolative spacer and the cytotoxic payload.

Logical Workflow for Drug-Linker Synthesis

Caption: Workflow for the synthesis of the N3-Val-Cit-PAB-Payload.

Experimental Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of the core peptide-spacer using solid-phase peptide synthesis (SPPS). An improved methodology is employed to prevent epimerization at the citrulline stereocenter.

-

Resin Preparation: Swell Rink amide resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

-

Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. Wash with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Valine Coupling: Repeat step 3 using Fmoc-Val-OH.

-

PABC Spacer Coupling: Couple a PABC moiety (e.g., Fmoc-PAB-OH) using the same conditions as in step 3.

-

Cleavage from Resin: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours. Precipitate the crude product in cold diethyl ether, centrifuge, and dry the pellet.

Experimental Protocol 2: Solution-Phase Payload & Azide Coupling

-

Payload Coupling: Dissolve the crude Val-Cit-PAB-OH peptide (1.0 eq) and a potent cytotoxin with a compatible functional group (e.g., MMAE, 1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Azide Spacer Installation: To the crude reaction mixture from the previous step, add an activated azide spacer (e.g., N3-PEG4-NHS ester, 1.5 eq). Continue stirring overnight at room temperature.

-

Purification: Quench the reaction with water and purify the final N3-Val-Cit-PAB-Payload construct using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data: Synthesis Yields

| Step | Description | Typical Yield (%) | Purity (HPLC) | Reference |

| 1 | Solid-Phase Synthesis (Val-Cit-PAB) | 60 - 75% | >90% | |

| 2 | Solution-Phase Coupling & Purification | 50 - 65% | >98% | |

| Overall | N3-Val-Cit-PAB-Payload | 30 - 50% | >98% |

Part 2: ADC Synthesis via SPAAC Conjugation

This part describes the conjugation of the azide-functionalized drug-linker to a monoclonal antibody that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Logical Workflow for ADC Conjugation

Caption: Experimental workflow for ADC production via SPAAC.

Experimental Protocol 3: SPAAC Conjugation

This protocol is adapted for a typical lab-scale conjugation.

-